

(R)-NVS-ZP7-4 and Endoplasmic Reticulum Stress: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-NVS-ZP7-4	
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Abstract

(R)-NVS-ZP7-4 is a potent and specific small molecule inhibitor of the zinc transporter SLC39A7 (ZIP7), a key regulator of zinc homeostasis within the endoplasmic reticulum (ER). By blocking the efflux of zinc from the ER to the cytoplasm, (R)-NVS-ZP7-4 induces a state of elevated ER zinc concentration, leading to significant ER stress and the activation of the Unfolded Protein Response (UPR). This targeted disruption of zinc homeostasis has been shown to selectively trigger apoptosis in cancer cells, particularly those dependent on signaling pathways sensitive to ER function, such as the Notch signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of (R)-NVS-ZP7-4, detailed experimental protocols for its study, and quantitative data on its effects on cancer cell lines.

Introduction

The endoplasmic reticulum is a critical organelle responsible for protein folding, modification, and transport, as well as calcium and zinc homeostasis. Perturbations in ER function can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can overwhelm the UPR's adaptive capacity, leading to the initiation of apoptosis.







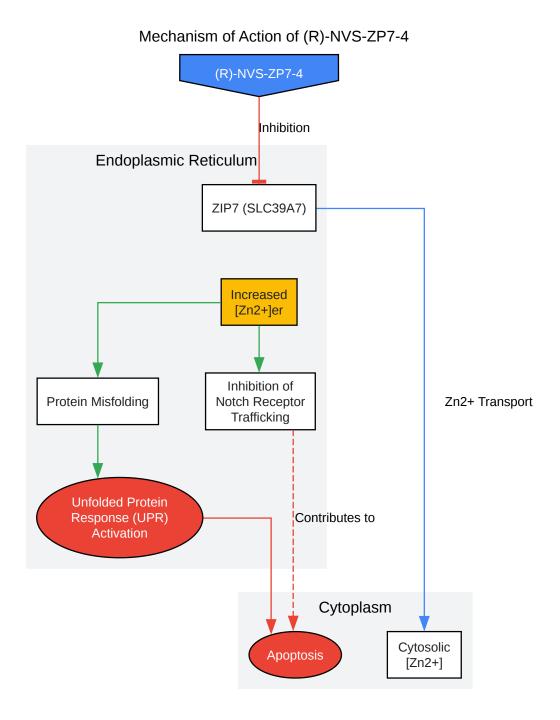
Zinc is an essential trace element that acts as a cofactor for a multitude of enzymes and transcription factors. The ZIP family of transporters facilitates the influx of zinc into the cytoplasm from the extracellular space or from intracellular organelles like the ER. ZIP7 (SLC39A7) is localized to the ER membrane and plays a crucial role in releasing zinc from the ER into the cytoplasm.

(R)-NVS-ZP7-4 was identified through a phenotypic screen for inhibitors of the Notch signaling pathway and was subsequently characterized as a direct inhibitor of ZIP7.[1][2][3][4][5][6] Its mechanism of action involves the specific blockade of ZIP7-mediated zinc transport, resulting in the accumulation of zinc within the ER lumen. This, in turn, triggers a robust ER stress response and subsequent apoptosis, particularly in cancer cells like T-cell acute lymphoblastic leukemia (T-ALL) that are reliant on proper Notch receptor trafficking and maturation, processes that are highly sensitive to ER homeostasis.[1][2][3]

Mechanism of Action: Signaling Pathway

The primary mechanism of **(R)-NVS-ZP7-4** involves the inhibition of ZIP7, leading to a cascade of events culminating in apoptosis. The key steps are outlined in the signaling pathway diagram below.





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Caption: Signaling pathway of (R)-NVS-ZP7-4 action.



Quantitative Data

The effects of **(R)-NVS-ZP7-4** have been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: Induction of Apoptosis in T-ALL Cell Lines

Cell Line	Compound	Treatment Time (h)	Concentrati on (µM)	% Apoptotic/D ead Cells (approx.)	Reference
TALL-1	NVS-ZP7-3	72	2	~40-60%	[2]
TALL-1	NVS-ZP7-4	72	Dose- response	See dose- response curve in source	[2]
TLR1 (Resistant)	NVS-ZP7-4	72	Dose- response	Reduced response vs. parental	[2]

Table 2: Effect on Cell Viability in Hepatocellular

Carcinoma (HCC) Cell Lines

Cell Line	Compound	Treatment Time (h)	Concentrati on (µM)	Effect on Cell Viability	Reference
Huh7	NVS-ZP7-4	24	0.5, 1	Significant decrease	[1]
HCCLM3	NVS-ZP7-4	24	Dose- dependent	Inhibition of viability	[1]

Table 3: Upregulation of Unfolded Protein Response (UPR) Target Genes



Cell Line	Treatment	Fold Change (mRNA levels)	Reference
HeLa	48h NVS-ZP7-4 treatment	Considerably elevated for ERdj4, SEC61A, HSPA5, SEL1L, CHOP, PPP1R15A	[3]
TALL-1, RPMI-8402	NVS-ZP7-3 treatment	Increased levels of HSPA5 (BIP) and DDIT3 (CHOP) mRNA	[2]

Experimental Protocols

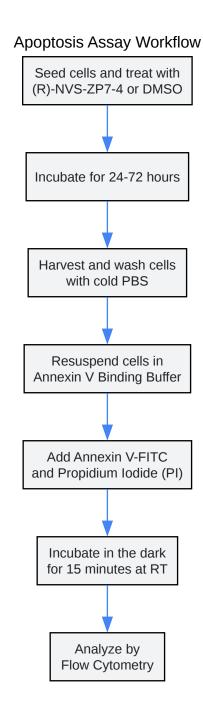
This section provides detailed methodologies for key experiments used to characterize the activity of **(R)-NVS-ZP7-4**.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with **(R)-NVS-ZP7-4**.

Workflow Diagram:





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Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:



- T-ALL or other cancer cell lines
- **(R)-NVS-ZP7-4** (and enantiomer NVS-ZP7-3 as control)
- DMSO (vehicle control)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Seed cells at an appropriate density in 6-well plates.
- Treat cells with various concentrations of (R)-NVS-ZP7-4 or DMSO for the desired time (e.g., 72 hours).[2]
- · Harvest cells by centrifugation.
- · Wash the cells once with ice-cold PBS.
- Resuspend the cell pellet in 1X Annexin V Binding Buffer.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Analyze the stained cells immediately by flow cytometry.

Cell Viability Assay (CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

Seed cells (e.g., Huh7, HCCLM3) in 96-well plates at a density of 5 x 10³ cells/well.[1]



- Treat cells with different concentrations of (R)-NVS-ZP7-4 or DMSO for 24 hours.[1]
- Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.[1]
- Incubate the plate for 2 hours at 37°C.[1]
- Measure the absorbance at 450 nm using a microplate reader.[1]

Western Blotting for UPR Markers

This protocol is used to detect changes in the protein levels of key UPR markers.

Procedure:

- Treat cells with (R)-NVS-ZP7-4 for the desired time.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against UPR markers (e.g., BiP/GRP78, CHOP, p-eIF2α) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

ER Stress Reporter Assay (ERSE-Luc)

This assay quantifies the transcriptional activity of the ER stress response element (ERSE).

Procedure:



- Transfect cells (e.g., HSC-3) with an ERSE-luciferase reporter plasmid.[2]
- Treat the transfected cells with (R)-NVS-ZP7-4 (e.g., a low dose of 20 nM in combination with siRNA).[2]
- After the desired incubation period, lyse the cells and measure luciferase activity using a luminometer.

Conclusion

(R)-NVS-ZP7-4 represents a novel chemical probe for studying the role of ZIP7 and ER zinc homeostasis in cellular signaling and disease. Its ability to induce ER stress and apoptosis in cancer cells highlights ZIP7 as a potential therapeutic target. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the biological effects of **(R)-NVS-ZP7-4** and its potential applications in drug development. Further research is warranted to explore the full therapeutic potential of targeting ZIP7-mediated zinc transport in various cancers and other diseases characterized by ER stress.

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